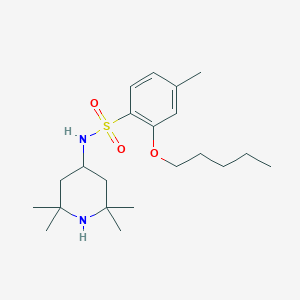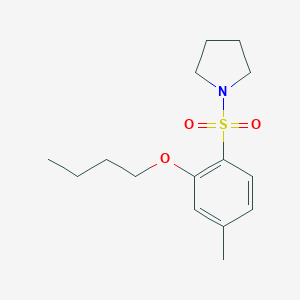
4-methyl-2-(pentyloxy)-N-(2,2,6,6-tetramethyl-4-piperidinyl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-methyl-2-(pentyloxy)-N-(2,2,6,6-tetramethyl-4-piperidinyl)benzenesulfonamide is a chemical compound that belongs to the class of sulfonamides. It is commonly used in scientific research as a pharmacological tool to study the mechanism of action of various proteins and enzymes.
Mécanisme D'action
The mechanism of action of 4-methyl-2-(pentyloxy)-N-(2,2,6,6-tetramethyl-4-piperidinyl)benzenesulfonamide involves binding to specific targets, such as ion channels or receptors, and modulating their activity. This compound can act as an agonist or antagonist, depending on the target. By studying the effects of this compound on various targets, researchers can gain insight into their function and potential therapeutic applications.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-methyl-2-(pentyloxy)-N-(2,2,6,6-tetramethyl-4-piperidinyl)benzenesulfonamide depend on the specific target it binds to. For example, this compound has been shown to modulate the activity of voltage-gated sodium channels, which are important for the generation and propagation of action potentials in neurons. By blocking these channels, this compound can inhibit neuronal activity and reduce pain perception.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 4-methyl-2-(pentyloxy)-N-(2,2,6,6-tetramethyl-4-piperidinyl)benzenesulfonamide in lab experiments include its high potency and selectivity for specific targets. This compound can be used at low concentrations to achieve specific effects, reducing the risk of off-target effects. However, the limitations of using this compound include its potential toxicity and the need for specialized equipment and expertise to handle and administer it safely.
Orientations Futures
There are many potential future directions for research involving 4-methyl-2-(pentyloxy)-N-(2,2,6,6-tetramethyl-4-piperidinyl)benzenesulfonamide. One area of interest is the development of new therapeutic agents based on the structure of this compound. By modifying the structure of this compound, researchers may be able to create more potent and selective drugs for the treatment of various diseases. Another area of interest is the study of the effects of this compound on different targets and in different biological systems, which could provide new insights into the function of these targets and their potential therapeutic applications.
Conclusion
In conclusion, 4-methyl-2-(pentyloxy)-N-(2,2,6,6-tetramethyl-4-piperidinyl)benzenesulfonamide is a useful pharmacological tool for scientific research. Its high potency and selectivity make it a valuable tool for studying the mechanism of action of various proteins and enzymes. By understanding the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of this compound, researchers can gain valuable insights into its potential therapeutic applications.
Méthodes De Synthèse
The synthesis of 4-methyl-2-(pentyloxy)-N-(2,2,6,6-tetramethyl-4-piperidinyl)benzenesulfonamide involves the reaction of 4-methyl-2-(pentyloxy)benzenesulfonyl chloride with 2,2,6,6-tetramethylpiperidine in the presence of a base. The resulting product is then purified through recrystallization to obtain a white solid.
Applications De Recherche Scientifique
4-methyl-2-(pentyloxy)-N-(2,2,6,6-tetramethyl-4-piperidinyl)benzenesulfonamide is commonly used in scientific research as a pharmacological tool to study the mechanism of action of various proteins and enzymes. It is particularly useful in the study of ion channels, transporters, and receptors. This compound can be used to block or activate specific targets, allowing researchers to investigate their function in biological systems.
Propriétés
Nom du produit |
4-methyl-2-(pentyloxy)-N-(2,2,6,6-tetramethyl-4-piperidinyl)benzenesulfonamide |
|---|---|
Formule moléculaire |
C21H36N2O3S |
Poids moléculaire |
396.6 g/mol |
Nom IUPAC |
4-methyl-2-pentoxy-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzenesulfonamide |
InChI |
InChI=1S/C21H36N2O3S/c1-7-8-9-12-26-18-13-16(2)10-11-19(18)27(24,25)22-17-14-20(3,4)23-21(5,6)15-17/h10-11,13,17,22-23H,7-9,12,14-15H2,1-6H3 |
Clé InChI |
XORXVCJYJBVZQK-UHFFFAOYSA-N |
SMILES |
CCCCCOC1=C(C=CC(=C1)C)S(=O)(=O)NC2CC(NC(C2)(C)C)(C)C |
SMILES canonique |
CCCCCOC1=C(C=CC(=C1)C)S(=O)(=O)NC2CC(NC(C2)(C)C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














![Butyl 5-methyl-2-[(4-phenyl-1-piperazinyl)sulfonyl]phenyl ether](/img/structure/B272397.png)

